molecular formula C9H9ClO3 B3045726 2-Chloro-3,5-dimethoxybenzaldehyde CAS No. 112641-63-1

2-Chloro-3,5-dimethoxybenzaldehyde

Cat. No.: B3045726
CAS No.: 112641-63-1
M. Wt: 200.62 g/mol
InChI Key: JPJIOMGWCSACCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,5-dimethoxybenzaldehyde is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound belongs to the class of dimethoxybenzenes, characterized by a benzene ring substituted with an aldehyde group, two methoxy groups, and a chlorine atom, which collectively influence its reactivity and physical properties . As a building block, its aldehyde group is a key functional handle for further chemical transformations, including condensations and reductions, to create more complex molecular architectures. Researchers utilize such chlorinated dimethoxybenzaldehydes in the exploration of novel pharmaceutical compounds and functional materials . Available as a beige to white crystalline solid , this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a controlled laboratory setting. For specific storage and handling information, including its light and air sensitivity, refer to the material safety data sheet (MSDS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJIOMGWCSACCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592027
Record name 2-Chloro-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112641-63-1
Record name 2-Chloro-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies of 2 Chloro 3,5 Dimethoxybenzaldehyde

Classical Synthetic Routes and Precursor Utilization Strategies

Classical syntheses primarily involve the formylation and halogenation of appropriately substituted aromatic precursors. The most logical and common precursor for this target molecule is 3,5-dimethoxybenzaldehyde (B42067), which is commercially available. nih.gov The core challenge lies in the regioselective introduction of a chlorine atom at the C-2 position of this precursor.

The formylation of dimethoxybenzene analogues is a fundamental step in building the aldehyde backbone. While direct formylation of 1-chloro-3,5-dimethoxybenzene (B30813) is a possible route, the discussion of formylating dimethoxybenzene analogues provides context for the available methods. Electron-rich aromatic rings, such as those in dimethoxybenzene derivatives, are excellent substrates for electrophilic formylation reactions. organic-chemistry.org

The Vilsmeier-Haack reaction is a widely used method for formylating activated arenes. chemistrysteps.comwikipedia.org It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃). jk-sci.comchemeurope.com The resulting electrophilic iminium salt then attacks the electron-rich aromatic ring. For a substrate like 1,3-dimethoxybenzene (B93181), the two methoxy (B1213986) groups are strongly activating and ortho-, para-directing, leading to formylation primarily at the C-4 position, with the C-2 and C-6 positions also being potential sites of reaction.

Another classical method is the Gattermann reaction , which uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst to formylate phenols and their ethers. orgsyn.org Modifications of this reaction avoid the direct handling of highly toxic HCN by generating it in situ.

These methods are foundational in aromatic chemistry, though achieving specific regioselectivity on a complexly substituted ring like 1-chloro-3,5-dimethoxybenzene can be challenging and may lead to isomeric mixtures.

Table 1: Classical Formylation Techniques for Aromatic Precursors
Reaction NameTypical ReagentsSubstrate TypeGeneral Conditions
Vilsmeier-Haack DMF, POCl₃ (or SOCl₂, oxalyl chloride), followed by H₂O quenchElectron-rich arenes (e.g., dialkoxybenzenes, anilines)Temperature ranges from 0°C to 80°C depending on substrate reactivity. jk-sci.com
Gattermann HCN, HCl, Lewis Acid (e.g., AlCl₃) or Zn(CN)₂, HCl (Adams mod.)Phenols, phenolic ethers, and some heteroaromatic compoundsAnhydrous conditions, often in an ether solvent.
Gross Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)Weakly to strongly activated aromatic hydrocarbonsSlow addition of arene to reagent-catalyst mixture, followed by hydrolysis. thieme-connect.de

A more direct classical approach to 2-Chloro-3,5-dimethoxybenzaldehyde involves the electrophilic chlorination of 3,5-dimethoxybenzaldehyde. The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of this reaction. The two methoxy groups are powerful activating ortho-, para-directors, strongly enhancing the reactivity of the C-2, C-4, and C-6 positions. The aldehyde group, being an electron-withdrawing group, is deactivating and a meta-director.

In the case of 3,5-dimethoxybenzaldehyde, the activating influence of the two methoxy groups dominates, making the positions ortho and para to them (C-2, C-4, C-6) the most nucleophilic. The challenge is to selectively chlorinate at the C-2 position, which is sterically hindered by the adjacent aldehyde group, in preference to the electronically similar C-6 position or the sterically less hindered C-4 position.

Standard chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS), often in a suitable inert solvent. The reaction conditions, such as temperature, solvent, and catalyst, must be carefully controlled to favor the formation of the desired 2-chloro isomer over other potential products like 4-chloro-3,5-dimethoxybenzaldehyde. For instance, the chlorination of hydroquinone (B1673460) dimethyl ether with elemental chlorine in the presence of titanium tetrachloride has been reported, highlighting a catalytic approach to halogenating activated ethers. google.com

Alkoxylation via nucleophilic aromatic substitution (SNAṛ) represents an alternative, albeit less common, classical strategy. masterorganicchemistry.comchadsprep.com This pathway would necessitate a precursor that already contains the chloro and aldehyde functionalities, such as a di- or trichlorobenzaldehyde derivative. For example, one could hypothetically start with 2,3,5-trichlorobenzaldehyde (B1294575) and selectively replace the chlorine at the C-3 or C-5 position with a methoxy group.

The mechanism for SNAṛ involves the addition of a nucleophile (e.g., sodium methoxide) to an electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.org For this reaction to be feasible, the aromatic ring must be activated by strong electron-withdrawing groups (like a nitro or carbonyl group) positioned ortho or para to the leaving group. libretexts.org

In a potential precursor like 2,3-dichloro-5-methoxybenzaldehyde, the chlorine at C-2 is ortho to the activating aldehyde group, making it susceptible to substitution by a second equivalent of methoxide. However, achieving high selectivity in such reactions can be difficult, often leading to mixtures of products and making this a less synthetically elegant route compared to the electrophilic substitution pathways.

Novel Approaches and Innovations in this compound Synthesis

Modern synthetic chemistry explores more intricate and multi-step pathways to overcome the regioselectivity challenges inherent in classical methods. These novel approaches often involve the use of blocking groups or the conversion of alternative functional groups into the desired aldehyde.

A sophisticated strategy involves the introduction of a bromomethyl group (-CH₂Br) onto a suitable precursor, which is then oxidized to an aldehyde. This circumvents the direct formylation of a potentially unreactive or unfavorably substituted ring. A plausible route could begin with 1-chloro-3,5-dimethoxybenzene. This precursor would undergo bromomethylation, for example using paraformaldehyde and hydrogen bromide. sciencemadness.org The resulting 1-bromomethyl-2-chloro-3,5-dimethoxybenzene could then be oxidized to the target aldehyde via methods like the Sommelet reaction , which uses hexamethylenetetramine followed by hydrolysis, or by oxidation with reagents like dimethyl sulfoxide (B87167) (DMSO). sciencemadness.orggoogle.com

Table 2: Example of a Bromomethylation-Oxidation Pathway
StepReaction TypePrecursorKey ReagentsIntermediate/Product
1 Bromomethylation1-Chloro-3,5-dimethoxybenzeneParaformaldehyde, HBr1-(Bromomethyl)-2-chloro-3,5-dimethoxybenzene
2 Oxidation (Sommelet)1-(Bromomethyl)-2-chloro-3,5-dimethoxybenzeneHexamethylenetetramine, H₂OThis compound

An alternative "novel" approach utilizes halogen atoms as temporary blocking groups to direct subsequent substitutions. This strategy could involve:

Bromination of 1,3-dimethoxybenzene at the sterically accessible C-4 position.

Subsequent chlorination, which would be directed to the C-2 or C-6 position.

Formylation at the remaining activated position.

Final removal of the bromo blocking group through selective reductive dehalogenation, for instance, by catalytic hydrogenation.

Beyond the classical methods, several other formylation reactions offer innovative solutions. Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity. This method involves the deprotonation of an aromatic ring at a position ortho to a directing group, such as a methoxy group, using a strong base like n-butyllithium. The resulting aryllithium species is then quenched with an electrophile. It has been demonstrated that 1,3-dimethoxybenzene can be selectively lithiated at the C-2 position. google.com Applying this logic, 1-chloro-3,5-dimethoxybenzene could potentially be lithiated at the C-2 position, followed by reaction with an electrophilic formyl source like DMF to yield this compound directly. google.com

The Duff reaction , which typically uses hexamethylenetetramine to formylate phenols, can be modified for use with phenolic ethers like anisoles, often requiring a strong acid like trifluoroacetic acid. researchgate.netgoogle.com This provides another route to introduce the aldehyde group onto the aromatic core.


Advancements in Green Synthesis of this compound Remain Undocumented in Public Research

Despite a thorough review of scientific literature and chemical databases, specific research detailing the synthetic methodologies for this compound, particularly concerning the application of green chemistry principles, is not publicly available. Consequently, an article focusing on solvent-free synthesis or the use of sustainable catalysis for this specific compound cannot be generated based on existing research findings.

Standard chemical synthesis would likely involve the formylation of 1-chloro-3,5-dimethoxybenzene. Plausible, though undocumented, methods for this transformation could include classical electrophilic aromatic substitution reactions such as the Vilsmeier-Haack, Gattermann, or Friedel-Crafts formylations. However, no studies have been found that apply these methods to 1-chloro-3,5-dimethoxybenzene or adapt them to meet green chemistry standards.

Similarly, investigations into alternative green synthetic routes, such as biocatalytic methods or the use of novel, sustainable catalysts for the production of this compound, have not been reported in the available literature. The development of solvent-free reaction conditions, a key aspect of green chemistry, also remains unexplored for this particular aldehyde.

Without published research, a detailed and scientifically accurate discussion on the green synthetic methodologies for this compound, as per the requested outline, is not possible at this time. Further research and publication in this specific area would be required to provide the data necessary for such an analysis.

Advanced Reaction Chemistry of 2 Chloro 3,5 Dimethoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 2-Chloro-3,5-dimethoxybenzaldehyde would be complex due to the competing directing effects of the four substituents.

Methoxy (B1213986) Groups (-OCH₃): These are powerful activating, ortho, para-directing groups due to their strong +M (mesomeric) effect. The methoxy groups at positions 3 and 5 would direct incoming electrophiles to positions 2, 4, and 6.

Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. It deactivates the ring through its -I (inductive) effect but directs substitution to the ortho and para positions via its +M effect. The chloro group at position 2 would direct electrophiles to positions 4 and 6.

Aldehyde Group (-CHO): This is a strong deactivating, meta-directing group due to its strong -I and -M effects. The aldehyde at position 1 would direct incoming electrophiles to positions 3 and 5.

Nucleophilic Addition and Condensation Reactions

The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the aldehyde group. These reactions are generally well-established for aromatic aldehydes.

Derivatization through Hydrazone Formation

Aromatic aldehydes readily react with hydrazine (B178648) (H₂NNH₂) or its derivatives (like phenylhydrazine) in a condensation reaction to form hydrazones. This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule.

Predicted Reaction: this compound is expected to react with hydrazine under mildly acidic conditions to yield the corresponding this compound hydrazone. While specific studies on this reaction for the target molecule are absent, similar reactions with other substituted benzaldehydes are well-documented. For instance, 2-chloro-3-formylquinoline reacts with phenylhydrazine (B124118) to form the corresponding hydrazone researchgate.net.

Exploration of Thiosemicarbazone Derivatives

Similar to hydrazone formation, aldehydes react with thiosemicarbazide (B42300) to form thiosemicarbazones. These compounds are of significant interest due to their coordination chemistry and potential biological activities journalagent.com. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration.

Predicted Reaction: The condensation of this compound with thiosemicarbazide would be expected to produce this compound thiosemicarbazone. Research on other chlorinated benzaldehydes, such as the reaction of 2-chloro-5-nitrobenzaldehyde (B167295) with thiosemicarbazide to form its thiosemicarbazone, supports this predicted reactivity nih.gov.

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations

Because this compound lacks α-hydrogens, it can participate as the electrophilic partner in crossed-aldol or Claisen-Schmidt condensations wikipedia.org. In this reaction, an enolate, typically generated from a ketone or another aldehyde with α-hydrogens, attacks the carbonyl carbon of this compound.

Predicted Reaction: In a base-catalyzed reaction with a ketone like acetone (B3395972), this compound would be expected to undergo a Claisen-Schmidt condensation. This would likely result in the formation of a β-hydroxy ketone intermediate, which would readily dehydrate to yield a conjugated α,β-unsaturated ketone (a chalcone-like structure). Studies on the condensation of various substituted benzaldehydes with cycloalkanones and acetone are prevalent in the literature, providing a strong basis for this predicted pathway nih.gov.

Oxidation and Reduction Pathways

Selective Oxidation of Side Chains

The aldehyde functional group is susceptible to oxidation to a carboxylic acid. Various oxidizing agents can achieve this transformation, and the choice of reagent can be critical to avoid reactions on the electron-rich aromatic ring.

Predicted Reaction: Selective oxidation of the aldehyde group of this compound would yield 2-Chloro-3,5-dimethoxybenzoic acid. Common reagents for this type of transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions, or milder oxidants like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂) to prevent side reactions. The oxidation of aldehydes to carboxylic acids is a fundamental and high-yielding reaction in organic synthesis organic-chemistry.org.

Reduction of Aldehyde Moiety to Alcohols

The conversion of the aldehyde group in this compound to a primary alcohol, yielding (2-Chloro-3,5-dimethoxyphenyl)methanol, is a fundamental transformation in organic synthesis. This reduction can be efficiently achieved through several reliable methods, including the use of metal hydride reagents and catalytic hydrogenation.

Commonly employed metal hydride reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). NaBH₄ is a mild and selective reagent that readily reduces aldehydes to primary alcohols in protic solvents like ethanol (B145695) or methanol. The reaction is typically performed at room temperature and is highly chemoselective, leaving the chloro and methoxy groups intact. LiAlH₄ is a more powerful reducing agent and also effectively reduces aldehydes. However, it is less selective and reacts violently with protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation is another effective method for the reduction of the aldehyde group. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are commonly used. A key advantage of catalytic hydrogenation is that reaction conditions can often be tuned to selectively reduce the aldehyde without affecting other functional groups like the aryl chloride. For instance, the hydrogenation of 2-chloro-3-nitrobenzaldehyde (B1590521) to the corresponding amine has been successfully achieved using a Raney nickel catalyst, demonstrating the stability of the chloro group under these specific conditions. prepchem.com This suggests that similar selectivity can be expected for the reduction of this compound.

Table 1: Comparison of Methods for the Reduction of this compound

Reagent/CatalystSolventTypical ConditionsSelectivity
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to room temperatureHigh; does not reduce chloro or methoxy groups.
Lithium Aluminium Hydride (LiAlH₄)Anhydrous Diethyl Ether, THF0°C to room temperature, followed by aqueous workupHigh; does not reduce chloro or methoxy groups under standard conditions.
H₂/Raney NickelMethanol, EthanolRoom temperature, atmospheric or elevated pressureGood; can be selective for the aldehyde over the chloro group.
H₂/Palladium on Carbon (Pd/C)Ethanol, Ethyl AcetateRoom temperature, atmospheric or elevated pressureGood; generally selective for the aldehyde.

Functional Group Interconversions and Mechanistic Investigations

Beyond the reduction of the aldehyde, the chloro and methoxy groups of this compound are amenable to a variety of transformations, opening avenues for the synthesis of more complex molecular architectures.

Transformations Involving the Chloro Substituent

The chloro group on the aromatic ring can be replaced through nucleophilic aromatic substitution (SNAr) or engaged in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile displaces the chloride ion. The success of this reaction is contingent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) and facilitating the reaction. In this compound, the aldehyde group (-CHO) is a moderate electron-withdrawing group. However, it is positioned meta to the chloro substituent, which is not optimal for activation. The methoxy groups (-OCH₃) are electron-donating by resonance, which can further deactivate the ring towards nucleophilic attack. Despite these electronic factors, SNAr reactions can sometimes be driven to completion under forcing conditions (high temperatures and pressures) or with highly reactive nucleophiles. For example, procedures for the nucleophilic aromatic substitution of aryl chlorides with amines have been developed that are tolerant of aldehyde functionalities. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile approach for modifying the chloro substituent involves palladium-catalyzed cross-coupling reactions. libretexts.orglibretexts.org Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the chloro group. These reactions are generally tolerant of a wide range of functional groups, including aldehydes and methoxy ethers. libretexts.org For instance, the Buchwald-Hartwig amination provides a powerful method for the formation of aryl amines from aryl halides. libretexts.org In a typical reaction, this compound could be coupled with a primary or secondary amine in the presence of a palladium catalyst and a suitable base.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Base
Suzuki CouplingAryl/Vinyl Boronic AcidC-CPd(PPh₃)₄ / Na₂CO₃
Heck CouplingAlkeneC-CPd(OAc)₂ / P(o-tolyl)₃ / Et₃N
Sonogashira CouplingTerminal AlkyneC-CPd(PPh₃)₂Cl₂ / CuI / Et₃N
Buchwald-Hartwig AminationAmineC-NPd₂(dba)₃ / BINAP / NaOtBu

Reactivity of Methoxy Groups in Aromatic Systems

The two methoxy groups in this compound are relatively stable ether linkages. However, they can be cleaved to form the corresponding dihydroxybenzaldehyde derivative under specific and often harsh conditions.

Ether Cleavage: The cleavage of aryl methyl ethers is most commonly accomplished using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids. wikipedia.orgchemistrysteps.com Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers and is often preferred due to its high reactivity and the ability to perform the reaction under relatively mild conditions compared to strong mineral acids. orgsyn.org The reaction with BBr₃ typically proceeds in an inert solvent like dichloromethane (B109758) at low temperatures, followed by an aqueous workup to liberate the free phenols. orgsyn.org

The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group in an SN2-type displacement. Given the presence of two methoxy groups, controlling the stoichiometry of the cleaving agent could potentially allow for selective mono-demethylation, although a mixture of products is likely. The aldehyde functionality is generally stable to these conditions, though care must be taken to avoid side reactions.

Table 3: Reagents for Demethylation of this compound

ReagentSolventTypical ConditionsProduct
Boron Tribromide (BBr₃)Dichloromethane-78°C to room temperature2-Chloro-3,5-dihydroxybenzaldehyde
Hydrobromic Acid (HBr)Acetic Acid or WaterReflux2-Chloro-3,5-dihydroxybenzaldehyde

Derivatization and Complex Molecule Synthesis Utilizing 2 Chloro 3,5 Dimethoxybenzaldehyde

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The aldehyde functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. evitachem.com Theoretically, the aldehyde moiety of 2-Chloro-3,5-dimethoxybenzaldehyde can undergo condensation reactions with various nitrogen-based nucleophiles, such as primary amines, hydrazines, or hydroxylamines, to form imines or related C=N double-bonded intermediates. These intermediates are pivotal in cyclization reactions that lead to the formation of diverse heterocyclic systems like quinolines, benzodiazepines, or pyrazoles.

Despite this synthetic potential, a review of available scientific literature indicates a scarcity of specific, published examples where this compound is the direct precursor for the synthesis of such nitrogen-containing heterocyclic compounds. While chemical suppliers list it as a building block suitable for these applications, detailed research findings demonstrating these transformations are not widely reported. chemicalregister.combldpharm.com

Role as a Key Building Block in Multi-Step Organic Synthesis

The utility of a chemical compound in multi-step synthesis is defined by its ability to act as a reliable starting material or intermediate for the construction of intricate molecular targets. This compound, with its distinct functional groups, is positioned as such a foundational molecule. unistra.fr

The construction of macrocycles and polyketide-like molecules often relies on building blocks that can participate in ring-forming reactions or sequential chain-extension steps. The aldehyde group of this compound is suitable for reactions like Wittig or Horner-Wadsworth-Emmons olefination to form carbon-carbon double bonds, a common strategy in the assembly of polyketide chains. Furthermore, the chloro- and methoxy-substituted phenyl ring could serve as a rigid segment within a larger macrocyclic architecture. However, specific instances of this compound being used as a key precursor in the documented synthesis of macrocyclic or polyketide analogues are not found in currently available literature.

The most concrete application of this compound as a scaffold is demonstrated in the synthesis of complex benzhydrol derivatives. In a multi-step synthesis detailed in a doctoral thesis from the University of Strasbourg, the process begins with the preparation of the aldehyde itself. unistra.frscribd.com 3,5-Dimethoxybenzaldehyde (B42067) is subjected to an electrophilic aromatic chlorination using N-Chlorosuccinimide (NCS) to produce this compound with a moderate yield. unistra.frscribd.com

This aldehyde then serves as an electrophilic partner in a subsequent benzylic coupling reaction. It reacts with a lithiated anion of another aromatic compound to form a complex benzhydrol structure, demonstrating its role as a foundational scaffold for building larger, three-dimensional molecules. unistra.frscribd.com

Table 1: Documented Synthetic Application of this compound

Reaction Step Reactant(s) Reagent(s) Product Yield Source(s)
Synthesis of Aldehyde 3,5-Dimethoxybenzaldehyde N-Chlorosuccinimide (NCS), Chloroform This compound 57% unistra.frscribd.com

| Benzylic Coupling | this compound, Lithiated Aromatic Anion | - | Benzhydrol derivative | Not specified | unistra.frscribd.com |

This interactive table summarizes the key transformation where this compound acts as a crucial intermediate scaffold.

Design and Synthesis of Combinatorial Libraries Based on the this compound Core

Combinatorial chemistry aims to rapidly generate large collections of related compounds (libraries) for screening in drug discovery and materials science. Chemical building blocks with multiple points of diversification are highly valued for this purpose. This compound is described as a building block for library synthesis, which is plausible given its functional handles. chemicalregister.com

The aldehyde group can be derivatized through reductive amination, Wittig reactions, or aldol (B89426) condensations, while the chloride on the aromatic ring could potentially be modified via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This would allow for the introduction of a wide variety of substituents at two different points on the molecule, generating a library of diverse analogues.

Despite this theoretical suitability, there are no specific reports in the searched scientific or patent literature that detail the design, synthesis, or screening of a combinatorial library explicitly based on the this compound core.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,5 Dimethoxybenzaldehyde

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer deep insights into the electronic and geometric properties of molecules.

The electronic structure of substituted benzaldehydes is a key determinant of their chemical behavior. For the related compound, 2,5-dimethoxybenzaldehyde (B135726), DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine its optimized geometry, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov

The MEP provides a map of the electronic density, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In molecules like 2,5-dimethoxybenzaldehyde, the negative potential is typically concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, making them sites for electrophilic attack. The aromatic ring and hydrogen atoms generally exhibit positive potential. mdpi.comnih.gov The introduction of a chlorine atom at the 2-position in 2-Chloro-3,5-dimethoxybenzaldehyde would be expected to further influence the electron distribution due to its electronegativity and inductive effects.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comnih.gov For 2,5-dimethoxybenzaldehyde, the HOMO is distributed over the entire molecule, while the LUMO is primarily located on the benzaldehyde (B42025) ring. mdpi.com This suggests that the ring is the primary site for nucleophilic attack.

Table 1: Calculated Quantum Chemical Parameters for 2,5-dimethoxybenzaldehyde

Parameter Value
HOMO Energy -6.21 eV
LUMO Energy -1.95 eV
Energy Gap (HOMO-LUMO) 4.26 eV
Dipole Moment 4.63 Debye

Data sourced from studies on 2,5-dimethoxybenzaldehyde using DFT/B3LYP/6-311G(d,p). mdpi.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectra. mdpi.comnih.gov

For 2,5-dimethoxybenzaldehyde, TD-DFT calculations have been shown to accurately predict the main absorption bands observed in its UV-Vis spectrum. These calculations help assign the observed peaks to specific electronic transitions, such as n→π* and π→π* transitions, which are characteristic of molecules containing carbonyl groups and aromatic rings. mdpi.comnih.gov Similar calculations for this compound would be invaluable for understanding its photophysical properties.

The non-linear optical (NLO) properties of a molecule are determined by its response to an applied electric field, which can be quantified by the polarizability (α) and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. ijeijournal.comresearchgate.net

Computational methods, particularly DFT, are widely used to calculate these properties. For organic molecules, a large NLO response is often associated with the presence of an extended π-conjugated system and electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. ijeijournal.comresearchgate.net In related Schiff base derivatives of substituted benzaldehydes, the calculated hyperpolarizability has been shown to be significant, suggesting potential for NLO applications. ijeijournal.comresearchgate.net The investigation of this compound's polarizability and hyperpolarizability would clarify its potential as an NLO material.

Theoretical calculations can predict thermodynamic properties such as heat capacity, entropy, and enthalpy as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from DFT calculations. While specific data for this compound is not available, studies on similar molecules demonstrate a correlation between the calculated thermodynamic functions and temperature, providing insights into the molecule's stability and behavior under different thermal conditions. mdpi.com

Conformational Analysis and Isomerism Studies

The presence of rotatable bonds in this compound allows for the existence of different conformers. Understanding the relative energies and barriers to interconversion of these conformers is crucial for a complete picture of the molecule's behavior.

The rotation around the single bond connecting the aldehyde group to the benzene (B151609) ring can lead to different spatial arrangements, often referred to as exo and endo isomers (or s-cis and s-trans conformers). In the case of 2,5-dimethoxybenzaldehyde, theoretical studies have investigated the energetics of this isomerization. mdpi.comresearchgate.net

DFT calculations have shown that for 2,5-dimethoxybenzaldehyde, the exo-isomer is the kinetically favored and more stable conformer compared to the endo-isomer. mdpi.comresearchgate.net The energy barrier for the interconversion between the two isomers has also been calculated, providing insight into the conformational flexibility of the molecule. mdpi.com A similar conformational landscape would be expected for this compound, although the presence of the chloro group at the 2-position would likely influence the relative stabilities and the rotational barrier due to steric and electronic effects.

Table 2: Calculated Energy Profile for Exo-Endo Isomerization of 2,5-dimethoxybenzaldehyde

Conformer/State Relative Energy (kJ/mol)
exo-isomer 0.0
endo-isomer 12.62
Transition State 37.66

Data sourced from DFT calculations on 2,5-dimethoxybenzaldehyde. mdpi.com

Molecular Electrostatic Potential (MESP) and Chemical Reactivity Site Mapping

The Molecular Electrostatic Potential (MESP) is a valuable computational tool used to predict and understand the chemical reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MESP surface would be characterized by distinct regions of positive, negative, and neutral potential, dictated by the electron-withdrawing and electron-donating nature of its substituents.

Negative Potential (Electron-Rich Regions): The most negative potential is anticipated to be localized on the oxygen atom of the aldehyde group, making it the primary site for electrophilic attack. This is a common feature in benzaldehyde derivatives. The oxygen atoms of the two methoxy groups also contribute to the negative potential, albeit to a lesser extent than the carbonyl oxygen. These regions are susceptible to interactions with electrophiles and hydrogen bond donors.

Positive Potential (Electron-Poor Regions): The most positive potential is expected to be found on the hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms of the methoxy groups. The area around the chlorine atom, due to the phenomenon of a "sigma-hole," may also exhibit a region of positive potential, making it a potential site for nucleophilic or halogen bonding interactions.

Table 1: Predicted MESP Characteristics and Reactivity Sites of this compound

Molecular RegionPredicted MESPImplied Reactivity
Aldehyde OxygenStrongly NegativeSite for electrophilic attack and hydrogen bonding
Aldehyde HydrogenStrongly PositiveSusceptible to nucleophilic attack
Methoxy OxygensModerately NegativePotential for electrophilic interaction
Chlorine Atom (Sigma-hole)PositivePotential for halogen bonding and nucleophilic interaction
Aromatic RingVariedReactivity towards electrophiles influenced by substituent effects

In Silico Modeling of Intermolecular Interactions

In silico modeling allows for the prediction and analysis of non-covalent interactions between this compound and other molecules, which is crucial for understanding its behavior in a biological or material science context. The key predicted interactions include:

Hydrogen Bonding: The prominent aldehyde oxygen is a strong hydrogen bond acceptor. In a biological context, it could interact with hydrogen bond donor residues in a protein's active site, such as the amino acids arginine, asparagine, or threonine. hmdb.ca

Halogen Bonding: The chlorine atom on the aromatic ring can participate in halogen bonding, a directional non-covalent interaction where the halogen acts as an electrophilic species. rsc.orgnih.gov This interaction could be significant in the formation of co-crystals or in binding to a biological target that has a halogen bond acceptor site (e.g., a carbonyl oxygen or a nitro group). rsc.orgnih.gov

π-π Stacking: The aromatic ring of this compound can engage in π-π stacking interactions with other aromatic systems. acs.org These interactions are a significant driving force in the self-assembly of molecules and in the binding of ligands to proteins that have aromatic residues like phenylalanine, tyrosine, or tryptophan in their binding pockets.

Table 2: Predicted Intermolecular Interactions for this compound

Interaction TypeMolecular Feature InvolvedPotential Interacting Partners
Hydrogen BondingAldehyde Oxygen (acceptor)Hydrogen bond donors (e.g., -OH, -NH groups)
Halogen BondingChlorine Atom (donor)Halogen bond acceptors (e.g., carbonyls, nitro groups)
π-π StackingAromatic RingOther aromatic rings
van der Waals ForcesEntire MoleculeAll neighboring molecules

In silico docking simulations could be employed to model the binding of this compound to a specific protein target. youtube.com Such models would predict the binding orientation and affinity, providing insights into the specific amino acid residues involved in the interaction and the relative contributions of the different types of non-covalent forces. nih.govnih.gov

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of molecular bonds, which absorb radiation at characteristic frequencies.

In FT-IR spectroscopy, the absorption of infrared radiation by the sample is measured, while FT-Raman spectroscopy measures the scattering of laser light. The two techniques are complementary, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 2-Chloro-3,5-dimethoxybenzaldehyde, these techniques would confirm the presence of its key structural features.

Detailed studies on analogous compounds, such as 3,5-dimethoxybenzaldehyde (B42067) and other substituted benzaldehydes, provide a basis for assigning the expected vibrational frequencies. researchgate.nettobreg.orgresearchgate.net The analysis of 3-chloro-4-methoxybenzaldehyde, for instance, helps in understanding the influence of both chloro and methoxy (B1213986) substituents on the vibrational spectra. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aldehyde (C=O) Stretching 1680 - 1710 Strong Medium-Strong
Aldehyde (C-H) Stretching 2810 - 2850 and 2710 - 2750 Medium (often weak) Medium
Aromatic Ring C=C Stretching 1580 - 1610 and 1450-1500 Medium-Strong Strong
Aromatic C-H Stretching 3000 - 3100 Medium Strong
Aryl Ether (C-O-C) Asymmetric Stretching 1200 - 1275 Strong Medium
Aryl Ether (C-O-C) Symmetric Stretching 1020 - 1075 Medium Weak

This table presents predicted data based on established group frequencies and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The aldehyde proton is expected to appear as a distinct singlet at a low field (downfield) due to the electron-withdrawing nature of the carbonyl group. The two methoxy groups are chemically equivalent and would produce a single, sharp peak integrating to six protons. The two aromatic protons are also distinct and would appear as singlets in the aromatic region.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO) 9.9 - 10.2 Singlet (s) 1H
Aromatic (Ar-H) 6.8 - 7.2 Singlet (s) 1H
Aromatic (Ar-H) 6.8 - 7.2 Singlet (s) 1H

This table presents predicted data. The exact chemical shifts of the two aromatic protons would be slightly different but are expected to be singlets due to the substitution pattern.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O) 188 - 192
Aromatic (C-Cl) 115 - 125
Aromatic (C-OCH₃) 158 - 162
Aromatic (C-CHO) 135 - 140
Aromatic (C-H) 105 - 115

This table presents predicted data based on substituent effects and known values for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The this compound molecule contains a substituted benzaldehyde (B42025) system, which is a potent chromophore. The absorption bands in its UV-Vis spectrum would arise from π→π* and n→π* electronic transitions. The π→π* transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals of the aromatic ring and carbonyl group, are typically intense and occur at shorter wavelengths. The n→π* transition, involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is much weaker and occurs at a longer wavelength. The positions of these absorption maxima (λmax) are influenced by the substituents on the benzene (B151609) ring and the solvent used. Data from the parent compound, 3,5-dimethoxybenzaldehyde, shows characteristic absorptions that serve as a good model for the expected spectrum. nist.gov

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)

Transition Type Expected λmax (nm) Description
π→π* ~220 - 250 High intensity, associated with the benzene ring and carbonyl conjugation.
π→π* ~280 - 310 Medium intensity, associated with the benzoyl chromophore.

This table presents expected data based on the analysis of similar chromophoric systems.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its structure.

For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula (C₉H₉ClO₃) by providing a highly accurate monoisotopic mass of 200.024022 g/mol . epa.gov A key feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would show a molecular ion peak (M⁺) and a smaller peak at M+2 with about one-third the intensity, which is a definitive indicator of the presence of one chlorine atom.

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Common fragmentation pathways would include the loss of the chlorine atom, the aldehyde group, or methyl radicals from the methoxy groups.

Table 5: Predicted Major Ions in the Mass Spectrum of this compound

Ion (m/z) Identity Fragmentation Pathway
200/202 [M]⁺ Molecular Ion
185/187 [M - CH₃]⁺ Loss of a methyl radical
171/173 [M - CHO]⁺ Loss of the formyl radical
165 [M - Cl]⁺ Loss of a chlorine radical

This table presents predicted data based on common fragmentation patterns of aromatic aldehydes and chlorinated compounds.

X-ray Crystallography and Single Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound. By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically inferred). This provides unambiguous information on bond lengths, bond angles, and torsional angles.

An X-ray crystal structure analysis of this compound would reveal the exact conformation of the molecule in the crystal lattice. It would confirm the planarity of the benzene ring and show the relative orientation of the aldehyde and the two methoxy groups with respect to the ring and to each other. Furthermore, it would provide insight into intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the packing of molecules in the crystal. researchgate.net While no public crystal structure data for this specific compound is available, the parameters that would be determined are well-established. researchgate.net

Table 6: Crystallographic Parameters Determined from Single-Crystal X-ray Analysis

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the smallest repeating unit of the lattice.
Z The number of molecules per unit cell.
Bond Lengths (Å) The precise distance between bonded atoms (e.g., C=O, C-Cl, C-O).
Bond Angles (°) The angle between three connected atoms (e.g., C-C-C, O-C-H).
Torsion Angles (°) The dihedral angle describing the rotation around a bond.

This table lists the types of data that would be obtained from an X-ray crystallography experiment.

Supramolecular Chemistry and Self Assembly of 2 Chloro 3,5 Dimethoxybenzaldehyde Derivatives

Analysis of Intermolecular Hydrogen Bonding Networks

In the crystalline state, the derivatives of 2-Chloro-3,5-dimethoxybenzaldehyde engage in a variety of intermolecular interactions, with hydrogen bonds playing a crucial role in the formation of their supramolecular networks. While lacking conventional strong hydrogen bond donors like -OH or -NH groups, these molecules extensively utilize weaker C–H⋯O hydrogen bonds to construct their crystal lattices. rsc.orgnih.gov The carbonyl group of the benzaldehyde (B42025) moiety is a primary acceptor for these interactions. nih.gov

The analysis of crystal structures of similarly substituted benzaldehyde derivatives reveals that the carbonyl group can generate diverse synthons through intermolecular C–H⋯O hydrogen bonds. nih.gov These interactions, though weaker than classical hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal packing. For instance, in related structures, C–H⋯O hydrogen bond distances have been observed to vary, contributing to the formation of multi-dimensional supramolecular networks. nih.gov The presence of methoxy (B1213986) groups also introduces additional oxygen atoms that can act as hydrogen bond acceptors, further diversifying the potential hydrogen bonding patterns.

Table 1: Representative C–H⋯O Hydrogen Bond Interactions in Substituted Benzaldehyde Derivatives

Donor (D-H)Acceptor (A)D-H···A Distance (Å)Interaction Type
Aromatic C-HCarbonyl O2.463 - 2.475Intermolecular
Aliphatic C-HCarbonyl OVariesIntermolecular
Aromatic C-HMethoxy OVariesIntermolecular

Note: The data in this table is illustrative and based on findings from related substituted benzaldehyde derivatives. Specific distances for this compound derivatives would require dedicated crystallographic analysis.

Investigation of Pi-Pi Stacking Interactions in Crystal Lattices

The aromatic nature of the benzene (B151609) ring in this compound derivatives makes π-π stacking interactions a significant contributor to their crystal packing. These non-covalent interactions involve the overlap of π-orbitals between adjacent aromatic rings and are crucial for the stabilization of layered structures. The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements, with the former being common in stabilizing crystal lattices. nih.gov

In multi-substituted benzaldehyde derivatives, π–π stacking interactions have been observed with centroid-centroid distances around 3.55 Å. researchgate.net For instance, in one related structure, a π–π stacking interaction was noted at a distance of 3.352 Å. rsc.org The presence of substituents on the benzene ring, such as the chloro and dimethoxy groups in the title compound's derivatives, can influence the electronic nature of the aromatic ring and, consequently, the strength and geometry of the π-π stacking interactions. These interactions often work in concert with hydrogen bonds to create robust, three-dimensional architectures. rsc.orgnih.gov

Table 2: Examples of π-π Stacking Parameters in Substituted Aromatic Systems

Interacting RingsCentroid-Centroid Distance (Å)Type of Stacking
Benzyl (B1604629) ring - Benzyl ring3.352Parallel-displaced
Phenyl ring - Phenyl ring~3.5Slip-stacked
Arene - Arene3.5585Inversion dimers

Note: This table presents data from analogous systems to illustrate typical π-π stacking geometries and distances. Precise values for this compound derivatives would depend on their specific crystal structures.

Crystal Engineering Principles Applied to Derivatives

Crystal engineering is the rational design of solid-state structures with desired properties by controlling intermolecular interactions. nih.govnih.gov For derivatives of this compound, the principles of crystal engineering can be applied to manipulate their crystal packing and, consequently, their physical and chemical properties. The key to this is understanding and utilizing the interplay of various non-covalent interactions, including hydrogen bonds, π-π stacking, and even weaker halogen bonding involving the chloro substituent. nih.gov

The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is central to crystal engineering. nih.gov In the case of these benzaldehyde derivatives, the C–H⋯O interactions involving the carbonyl group can be considered a reliable synthon. By modifying other parts of the molecule, it is possible to introduce competing or complementary interactions that can guide the assembly into different crystalline forms (polymorphs) with unique properties. The variation of substituent positions on the benzaldehyde skeleton has been shown to lead to differences in crystal packing. nih.gov

Self-Assembly Phenomena in Solution and Solid State

The same non-covalent forces that direct the formation of crystals also govern the self-assembly of molecules in solution. For derivatives of this compound, the balance of hydrogen bonding, π-π stacking, and solvophobic effects can lead to the formation of well-defined aggregates in specific solvents. The study of self-assembly is crucial for understanding processes like nucleation and crystal growth.

In the solid state, the self-assembly of these molecules is a hierarchical process. Initially, strong and directional interactions, such as the more prominent hydrogen bonds, may lead to the formation of primary structural motifs like dimers or chains. Subsequently, weaker and less directional forces, such as π-π stacking and van der Waals interactions, organize these primary motifs into the final three-dimensional crystal lattice. The combination of these interactions facilitates the formation of multi-dimensional supramolecular networks. nih.gov This step-wise assembly underscores the cooperative nature of non-covalent interactions in building complex and ordered solid-state structures.

Applications in Advanced Materials Science

Development of Non-linear Optical (NLO) Materials from 2-Chloro-3,5-dimethoxybenzaldehyde Derivatives

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in laser technology and optical data processing. The NLO properties of organic molecules are often associated with the presence of an electron donor-π bridge-electron acceptor (D-π-A) structure, which facilitates electron delocalization and results in a high hyperpolarizability (β).

Derivatives such as Schiff bases and chalcones are commonly synthesized from aromatic aldehydes to create molecules with significant NLO activity. jddtonline.inforesearchgate.net While a wide variety of substituted benzaldehydes are employed for this purpose, there is a lack of specific studies detailing the synthesis and NLO characterization of derivatives originating from this compound. nih.govinternationaljournalcorner.com Research into related isomers exists, but direct findings on the NLO properties of this compound derivatives are not presently available in the reviewed literature.

Potential in Polymer Chemistry as Monomer Precursors or Additives

The versatility of benzaldehyde (B42025) derivatives allows them to serve as building blocks (monomers) for various polymers or as additives to modify the properties of existing polymers. For instance, related compounds like 2,5-dimethoxybenzaldehyde (B135726) are noted for their use as intermediates in the synthesis of specialty polymers and as additives in applications like electroplating baths. google.combloomtechz.com

However, a specific investigation into the role of this compound as a monomer precursor for polymerization or as a functional additive in polymer chemistry has not been identified in the available scientific reports. Its unique substitution pattern with a chloro group and two methoxy (B1213986) groups could theoretically be exploited for creating polymers with specific thermal, optical, or chemical resistance properties, but such research has not been published.

Fabrication of Functional Materials and Electronic Components

Functional materials are designed to possess specific properties that allow them to perform a particular function, often in electronic or optical devices. The aldehyde functional group is highly reactive and can be used to synthesize a variety of more complex molecules for these applications. For example, some benzaldehyde derivatives are used to create compounds for photographic development or as components in liquid crystal displays. google.com

Despite the synthetic potential of this compound, there is no available literature detailing its use in the fabrication of specific functional materials or electronic components. While it serves as a versatile chemical intermediate, its direct application or the application of its immediate derivatives in this context remains an unexplored area of materials science according to current public knowledge.

Catalysis in the Chemistry of 2 Chloro 3,5 Dimethoxybenzaldehyde

Homogeneous Catalysis in Synthetic Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful toolkit for the precise modification of complex molecules like 2-Chloro-3,5-dimethoxybenzaldehyde. The solubility of both the substrate and the catalyst in the same solvent allows for high reactivity and selectivity under often mild reaction conditions.

Transition Metal Catalysis:

Transition metal complexes are paramount in homogeneous catalysis. For instance, rhodium(III) and iridium(III) complexes have been shown to catalyze the C-H activation and subsequent alkynylation of the formyl group in benzaldehydes. snnu.edu.cnacs.org This type of transformation, if applied to this compound, could introduce an alkyne moiety at the aldehyde carbon, a valuable functional group for further synthetic elaborations such as click chemistry or conversion to other functional groups.

Similarly, rhodium-catalyzed hydroacylation of alkynes with 2-aminobenzaldehydes demonstrates the versatility of these catalysts in forming new carbon-carbon bonds. nih.gov While the substrate is different, the principle of activating the aldehyde C-H bond for addition across an alkyne is a relevant potential transformation for this compound, which could lead to the synthesis of substituted chalcone-like structures.

A two-step, one-pot reduction/cross-coupling procedure for the synthesis of functionalized benzaldehydes has been developed using a palladium catalyst. rug.nlnih.govacs.org This method involves the in-situ formation of a stable aluminum hemiaminal from a Weinreb amide, which then undergoes a palladium-catalyzed cross-coupling with organometallic reagents. This strategy could be adapted for the synthesis of derivatives of this compound with various alkyl or aryl substituents.

Organocatalysis:

In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. N-Heterocyclic carbenes (NHCs) are particularly effective in promoting reactions of aldehydes. nih.govnih.govacs.orgnih.govrsc.org For example, the benzoin (B196080) condensation, a classic C-C bond-forming reaction between two aldehydes, can be efficiently catalyzed by NHCs. nih.govacs.org This could enable the dimerization of this compound to form a substituted benzoin, a valuable scaffold in medicinal chemistry. Furthermore, NHC catalysis has been employed for the deuteration of aromatic aldehydes, a useful technique for isotopic labeling studies. nih.gov

A synergistic approach combining enamine, photoredox, and cobalt triple catalysis has been developed for the synthesis of aromatic aldehydes from saturated precursors. nih.gov This desaturative method highlights the innovative strategies being developed in homogeneous catalysis that could potentially be applied to the synthesis of complex benzaldehydes.

Interactive Data Table: Examples of Homogeneous Catalysis in Benzaldehyde (B42025) Transformations

Catalytic SystemReaction TypeSubstrate ExampleProduct TypePotential Application for this compound
Rhodium(III)/Iridium(III)C-H AlkynylationBenzaldehydeYnonesIntroduction of an alkyne functional group
Rhodium(I)Hydroacylation2-AminobenzaldehydeEnonesSynthesis of chalcone-like derivatives
Palladium(0)Cross-CouplingWeinreb AmideSubstituted BenzaldehydesSynthesis of alkyl or aryl substituted derivatives
N-Heterocyclic CarbeneBenzoin CondensationBenzaldehydeBenzoinDimerization to form a substituted benzoin
N-Heterocyclic CarbeneH/D ExchangeAromatic AldehydesDeuterated AldehydesIsotopic labeling

Heterogeneous Catalysis and Solid-Support Reactions

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages in terms of catalyst recovery, reusability, and process simplification. kfupm.edu.sa Solid-supported catalysts are central to this approach, where the active catalytic species is immobilized on a solid matrix. kfupm.edu.sa

Synthesis and Modification of Benzaldehydes:

The selective oxidation of benzyl (B1604629) alcohols to the corresponding benzaldehydes is a fundamental transformation in organic synthesis. Heterogeneous catalysts, such as bimetallic copper-nickel nanoparticles supported on materials like metal-organic frameworks (MOFs), TiO2, and carbon, have shown high efficiency in this reaction using molecular oxygen as the oxidant. mdpi.com Similarly, unsupported mesoporous composite transition metal oxides have been used for the green catalytic oxidation of benzyl alcohol to benzaldehyde. uberresearch.com These methods could be applied to the synthesis of this compound from its corresponding alcohol, offering an environmentally friendly alternative to traditional stoichiometric oxidants.

The hydrogenation of benzaldehydes to benzyl alcohols is another important reaction where heterogeneous catalysts excel. Polymers have been used as modifiers for supported metal catalysts, such as palladium on silica (B1680970) (Pd/SiO2), to enhance the selectivity for the partial hydrogenation to the alcohol. researchgate.net

Catalyst Supports:

The choice of support material is crucial for the performance of a heterogeneous catalyst. researchgate.net Mesoporous silica materials, with their high surface area and ordered pore structures, are excellent supports for metal nanoparticles, preventing their aggregation and enhancing their catalytic activity. researchgate.netnih.govmdpi.comacs.org These materials have been used to support gold nanoparticles for various catalytic applications, including reactions that could be relevant to benzaldehyde chemistry. mdpi.com The selective oxidation of styrene (B11656) to benzaldehyde has been achieved using a variety of metal catalysts supported on materials such as MOFs, zeolites, carbon materials, and silicas. nih.gov

Interactive Data Table: Heterogeneous Catalysts in Benzaldehyde Chemistry

CatalystSupport MaterialReaction TypeSubstrate ExampleProduct Example
Cu-Ni NanoparticlesMetal-Organic Framework (MOF)OxidationBenzyl AlcoholBenzaldehyde
PalladiumSilica (SiO2) with Polymer ModifierHydrogenationBenzaldehydeBenzyl Alcohol
Various MetalsMOFs, Zeolites, Carbon, SilicaOxidationStyreneBenzaldehyde
Gold NanoparticlesMesoporous SilicaVarious--

Role of Phase Transfer Catalysts in Reaction Efficiency

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases. chemijournal.comchemijournal.comresearchgate.netresearchgate.net This is particularly useful for reactions involving an organic substrate, such as this compound, dissolved in an organic solvent, and an inorganic reagent dissolved in an aqueous phase. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the reactive anion from the aqueous phase to the organic phase, where the reaction can occur.

The oxidation of benzaldehyde and substituted benzaldehydes to their corresponding carboxylic acids has been successfully achieved using oxidants like potassium dichromate and potassium permanganate (B83412) under phase transfer conditions. chemijournal.comchemijournal.comresearchgate.net In these reactions, various quaternary onium salts have been employed as phase transfer catalysts, leading to high yields of the benzoic acid products (often exceeding 90%). chemijournal.comchemijournal.comresearchgate.net The efficiency of the catalysis can be influenced by the nature of the catalyst and the organic solvent used. chemijournal.comresearchgate.net For instance, the reactivity of different phase transfer catalysts in the dichromate oxidation of benzaldehydes was found to follow the order: Tetrabutylphosphonium Bromide (TBPB) > Tetrabutylammonium Bromide (TBAB) > Tetrabutylammonium Hydrogen Sulphate (TBAHS) > Cetyltrimethylammonium Bromide (CTMAB). chemijournal.com

The selective oxidation of benzyl alcohols to benzaldehydes can also be carried out using phase transfer catalysis. researchgate.net This approach allows for the use of inorganic oxidants in an organic medium, providing a greener alternative to many traditional methods. researchgate.net

Interactive Data Table: Phase Transfer Catalysts in the Oxidation of Benzaldehydes

OxidantPhase Transfer CatalystOrganic SolventSubstrateProductYield
Potassium DichromateTetrabutylphosphonium Bromide (TBPB)Toluene, Ethyl AcetateBenzaldehydeBenzoic Acid>90%
Potassium DichromateTetrabutylammonium Bromide (TBAB)Toluene, Ethyl AcetateSubstituted BenzaldehydesSubstituted Benzoic Acids>90%
Potassium PermanganateVarious Quaternary Onium SaltsToluene, Ethyl AcetateBenzaldehydeBenzoic Acid>90%
Hexacyanoferrate(III)/BromateVarious Quaternary Onium SaltsToluene, Ethyl AcetateBenzyl AlcoholBenzaldehyde>90%

Electrochemical Approaches in the Synthesis and Modification of Benzaldehydes

Electrochemical methods offer a unique and sustainable approach to organic synthesis, using electricity as a "reagent" to drive redox reactions. researchgate.netdigitellinc.comchemrxiv.orgmdpi.comnih.govacs.orgacs.orgresearchgate.netcdnsciencepub.comacs.orgnih.govunipd.itrsc.org These methods can often be performed under mild conditions and can provide access to reactive intermediates that are difficult to generate by conventional chemical means.

Anodic Oxidation:

The anodic oxidation of benzaldehydes can lead to the formation of valuable products. For example, the electrooxidation of benzaldehyde on gold, silver, or copper electrodes can selectively produce carboxylates and anodic hydrogen gas. digitellinc.comchemrxiv.org This process, known as electrochemical oxidative dehydrogenation (EOD), is highly selective for hydrogen production at low overpotentials. digitellinc.comchemrxiv.org The electrooxidation of benzaldehyde to benzoic acid has also been studied using gold nanoparticles supported on titanium dioxide as the electrocatalyst. mdpi.comresearchgate.net

Furthermore, the anodic oxidation of aldehydes can be coupled with organocatalysis. acs.orgacs.org For instance, N-heterocyclic carbene (NHC) organocatalysis can be interfaced with electro-organic synthesis to achieve the direct oxidation of catalytically generated Breslow intermediates. acs.orgacs.org This approach has been used for the one-pot conversion of aldehydes to esters. acs.orgacs.org

Cathodic Reduction:

The cathodic reduction of aromatic aldehydes has been investigated in aprotic solvents, where the initially formed anion radicals undergo dimerization. cdnsciencepub.com The electrochemical reduction of aromatic carboxylic acids to the corresponding aldehydes is also a viable synthetic route. acs.org More recently, a cathodic reduction strategy has been developed for the tandem alkylation/dearomatization of quinoline (B57606) derivatives with aryl aldehydes. researchgate.netnih.gov

The electrochemical hydrogenation of benzaldehyde to benzyl alcohol on a Pd@Ni-MOF catalyst has been shown to be enhanced by the presence of polar co-adsorbates. researchgate.net On copper cathodes, the electrocatalytic coupling of conjugated aromatic aldehydes can lead to the formation of C-C bonds. nih.gov

Interactive Data Table: Electrochemical Transformations of Benzaldehydes

Electrode ProcessElectrode Material/CatalystReaction TypeSubstrateProduct(s)
Anodic OxidationAu, Ag, CuOxidative DehydrogenationBenzaldehydeBenzoate, H2
Anodic OxidationAu NPs on TiO2OxidationBenzaldehydeBenzoic Acid
Anodic Oxidation- (with NHC Organocatalyst)Oxidation/EsterificationAldehydeEster
Cathodic Reduction-DimerizationAromatic AldehydeDimerized Product
Cathodic Reduction-ReductionAromatic Carboxylic AcidAromatic Aldehyde
Cathodic ReductionPd@Ni-MOFHydrogenationBenzaldehydeBenzyl Alcohol
Cathodic ReductionCuC-C CouplingBenzaldehydeCoupled Product

Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring

Chromatographic Separations (GC, HPLC)

Chromatographic techniques are the cornerstone of purity assessment for 2-Chloro-3,5-dimethoxybenzaldehyde, offering high-resolution separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for this purpose. A typical setup involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid, such as phosphoric or formic acid, to improve peak shape and resolution. sielc.com For quantitative analysis, a UV detector is frequently employed, as the benzaldehyde (B42025) moiety possesses a strong chromophore. Detection wavelengths are often set around the absorption maxima of the analyte, which for benzaldehydes can be in the 220 nm to 254 nm range. researchgate.net The use of a photodiode array (PDA) detector is particularly advantageous as it allows for the assessment of peak purity by comparing spectra across the entire chromatographic peak. oup.com This capability is vital for confirming the identity of the main peak and detecting any co-eluting impurities. oup.com HPLC methods can be validated according to ICH guidelines to determine linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). researchgate.net

Gas Chromatography (GC) is another powerful technique, particularly for assessing the presence of volatile or semi-volatile impurities. In a typical GC analysis for a substituted benzaldehyde, a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) is used. A flame ionization detector (FID) provides excellent sensitivity for organic compounds. The analysis involves injecting a small amount of the sample, dissolved in a suitable solvent, into a heated inlet where it is vaporized. The components are then separated as they travel through the column under a programmed temperature gradient. The retention time of this compound would be specific under defined conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Both HPLC and GC are invaluable for reaction monitoring. By taking small aliquots from the reaction mixture at various time points and analyzing them, chemists can track the consumption of starting materials (e.g., 3,5-dimethoxybenzaldehyde) and the formation of the product, this compound. u-tokyo.ac.jp This allows for the precise determination of reaction completion and helps in optimizing reaction conditions such as temperature, time, and catalyst loading.

Table 1: Illustrative Chromatographic Conditions for Analysis of Substituted Benzaldehydes

ParameterHPLCGC
Column Reversed-Phase C18, 5 µm, 250 mm x 4.6 mmCapillary Column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm film
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHelium or Nitrogen
Detector UV (e.g., 254 nm) or Photodiode Array (PDA)Flame Ionization Detector (FID)
Flow Rate 1.0 mL/min1-2 mL/min
Temperature Ambient or controlled (e.g., 30 °C)Temperature program (e.g., 100 °C to 250 °C at 10 °C/min)
Application Purity Assay, Reaction Monitoring, Impurity ProfilingPurity Assay, Volatile Impurity Analysis

Quantitative Spectroscopic Methods

Spectroscopic methods provide rapid and non-destructive analysis, making them suitable for both quantitative purity assessment and real-time reaction monitoring.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. For this compound, the sharp singlet signal of the aldehyde proton (-CHO) and the distinct signals from the methoxy (B1213986) (-OCH₃) and aromatic protons are suitable for quantification. unistra.fr To perform a qNMR analysis, a precisely weighed amount of the sample is mixed with a precisely weighed amount of an internal standard—a high-purity compound with a known structure and a simple NMR spectrum that does not overlap with the analyte's signals. By comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, the absolute purity of the sample can be calculated with high accuracy and precision.

A study detailing the synthesis of this compound reported its characterization by NMR spectroscopy. unistra.fr The key chemical shifts observed in a CDCl₃ solvent are presented in the table below.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusChemical Shift (ppm)Assignment
¹H-NMR ~10.3 (s, 1H)-CHO (Aldehyde)
~7.1 (d, 1H)Aromatic H
~6.9 (d, 1H)Aromatic H
~3.9 (s, 6H)-OCH₃ (Methoxy groups)
¹³C-NMR ~189C=O (Aldehyde)
~160C-OCH₃
~158C-OCH₃
~135C-Cl
~108-110Aromatic CH
~56-OCH₃

Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. The data presented is illustrative based on published values for the compound and related structures. unistra.fr

UV-Visible Spectroscopy can also be used for quantitative analysis, based on the Beer-Lambert law. This method is particularly useful for monitoring reaction progress where a change in conjugation occurs, leading to a significant shift in the absorption spectrum. A standard calibration curve is first generated by measuring the absorbance of several solutions of highly pure this compound at known concentrations. The absorbance is measured at the wavelength of maximum absorption (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While less selective than chromatography, its simplicity and speed make it an effective tool for routine checks and process monitoring. oup.com

Thermal Analysis Techniques

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are critical for assessing purity, thermal stability, and polymorphism.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of this compound. The analysis reveals the temperature at which the compound begins to decompose and can indicate the presence of residual solvents or water, which would be observed as a mass loss at lower temperatures (typically below 120°C). The primary decomposition step provides information about the compound's stability at elevated temperatures, which is crucial for handling and storage considerations.

Table 3: Application of Thermal Analysis Techniques

TechniqueInformation ObtainedApplication to this compound
Differential Scanning Calorimetry (DSC) Melting Point, Enthalpy of Fusion, Phase TransitionsPurity assessment (melting point depression), characterization of crystalline form.
Thermogravimetric Analysis (TGA) Thermal Stability, Decomposition Temperature, Mass LossDetermining the upper-temperature limit for storage and handling, quantifying residual solvent/water content.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3,5-dimethoxybenzaldehyde, and how can reaction conditions be optimized?

The synthesis of substituted benzaldehydes like this compound typically involves condensation or substitution reactions. For example, analogous compounds (e.g., 3-chloro-4,5-dimethoxybenzaldehyde) are synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. A general method includes refluxing substituted precursors with reagents like cyanoacetate esters in ethanol under acidic conditions (e.g., glacial acetic acid) . Optimization involves adjusting reaction time, temperature, and stoichiometry. Purity can be enhanced using column chromatography or recrystallization from ethanol.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and methoxy/chloro group positions.
  • IR spectroscopy to identify aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups.
  • HPLC or GC-MS for purity assessment, especially to detect unreacted precursors or byproducts .
  • Elemental analysis (EA) or high-resolution mass spectrometry (HRMS) for empirical formula verification.

Advanced Research Questions

Q. How can this compound be utilized in copolymerization studies, and what factors influence monomer reactivity?

This compound can act as a monomer in copolymerization with styrene or acrylates. For example, substituted benzaldehydes are copolymerized using radical initiators like 1,1'-azobis(cyclohexanecarbonitrile) (ABCN) in toluene . Reactivity ratios depend on:

  • Electron-withdrawing effects (chloro and methoxy groups alter electron density).
  • Steric hindrance from the 3,5-dimethoxy substituents.
  • Solvent polarity and initiator concentration .
    Methodologically, monitor polymerization kinetics via NMR or GPC and calculate reactivity ratios using the Mayo-Lewis equation.

Q. How does the stability of this compound vary under acidic or basic conditions, and how can degradation products be analyzed?

The aldehyde group is sensitive to oxidation and nucleophilic attack. Under acidic conditions (e.g., glacial acetic acid in refluxing ethanol), hydrolysis of methoxy groups may occur . Stability studies should involve:

  • pH-controlled stability assays (e.g., incubating in buffers at varying pH).
  • HPLC-MS to track degradation products (e.g., demethylated or oxidized derivatives).
  • Kinetic monitoring via UV-Vis spectroscopy to determine degradation rates.

Q. What strategies resolve conflicting data in biological activity studies involving this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial or enzyme inhibition) may arise from impurities, solvent effects, or assay variability. To address this:

  • Purify compounds rigorously (e.g., via preparative HPLC) and confirm purity (>98%) .
  • Standardize assay protocols (e.g., consistent DMSO concentrations in cell-based assays).
  • Validate results across multiple biological replicates and independent labs.
  • Computational modeling (e.g., docking studies) to correlate structure-activity relationships .

Q. How can solubility challenges of this compound in aqueous media be overcome for in vitro studies?

The compound’s hydrophobicity (due to chloro and methoxy groups) limits aqueous solubility. Strategies include:

  • Co-solvent systems (e.g., DMSO/water mixtures, keeping DMSO <1% to avoid cytotoxicity).
  • Micellar encapsulation using surfactants like Tween-80.
  • Derivatization into water-soluble prodrugs (e.g., glycosylation or sulfonation).
  • Nanoformulation (e.g., liposomes or polymeric nanoparticles) .

Methodological Notes

  • Synthetic References : For analogous compounds, consult protocols for substituted benzaldehydes in Sigma-Aldrich-supplied reactions .
  • Analytical Cross-Validation : Combine NMR, EA, and HRMS to ensure structural fidelity .
  • Biological Replication : Use positive/negative controls and dose-response curves to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3,5-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,5-dimethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.